molecular formula C13H9F3O5 B1388062 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid CAS No. 1144442-37-4

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid

Cat. No.: B1388062
CAS No.: 1144442-37-4
M. Wt: 302.2 g/mol
InChI Key: ZYSHLIUHCYQCIP-UHFFFAOYSA-N
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Description

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid is an organic compound characterized by the presence of a furan ring substituted with a trifluoromethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the trifluoromethoxyphenoxy group: This step involves the reaction of the furan ring with a trifluoromethoxyphenol derivative under suitable conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-{[4-(Isopropylphenoxy)methyl]-2-furoic acid: Similar structure but with an isopropyl group instead of a trifluoromethoxy group.

    5-{[4-(Methoxyphenoxy)methyl]-2-furoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable compound for research and development.

Biological Activity

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a trifluoromethoxyphenoxy group, which enhances its lipophilicity and metabolic stability. These properties may contribute to its biological activity by improving its interaction with various molecular targets within biological systems.

The mechanism of action for this compound is largely dependent on its interactions with specific enzymes or receptors. The trifluoromethoxy group is believed to facilitate stronger interactions due to its electron-withdrawing nature, potentially leading to enhanced biological effects such as:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Studies have shown that similar compounds can inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes .
  • Interaction with Cholinesterases : Compounds with similar structures have demonstrated dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : Its structural characteristics suggest potential anti-inflammatory effects, similar to other compounds that inhibit COX enzymes.
  • Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties, making it a candidate for further exploration in infection control.
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines, indicating potential anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
COX InhibitionModerate inhibition observed
AChE InhibitionIC50 values ranging from 10.4 μM
CytotoxicityEffective against MCF-7 cells
AntimicrobialPotential activity noted

Case Study: Anticancer Activity

In a study assessing the cytotoxicity of compounds similar to this compound, derivatives were tested against the MCF-7 breast cancer cell line. Results indicated significant cytotoxic effects, warranting further investigation into their mechanisms and therapeutic potential .

Future Directions

The unique chemical structure of this compound presents opportunities for the development of novel pharmaceuticals. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity and reduced toxicity.

Q & A

Basic Questions

Q. What established synthetic routes are available for 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid, and what reaction conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves two key steps:

Etherification : Reacting 4-(trifluoromethoxy)phenol with a chloromethylfuran intermediate (e.g., 5-(chloromethyl)furan-2-carboxylic acid) under basic conditions (e.g., NaOH or K₂CO₃) to form the phenoxymethyl linkage.

Oxidation : If starting from a furan alcohol intermediate, oxidation using agents like KMnO₄ or CrO₃ yields the carboxylic acid moiety.

  • Critical parameters include temperature control (60–80°C for etherification), solvent choice (polar aprotic solvents like DMF), and inert atmosphere to prevent side reactions. Yields are optimized via stoichiometric excess of phenol derivatives and purification by recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms the presence of the trifluoromethoxy group (δ ~75–80 ppm in ¹³C for -OCF₃) and the furan ring protons (δ ~6.5–7.5 ppm in ¹H).
  • FT-IR : Identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₀F₃O₅) and fragmentation patterns.
  • HPLC-PDA : Assesses purity (>95% by area normalization) using reverse-phase columns (C18) and acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated halogenated waste containers.
  • Spill Management : Absorb spills with inert materials (vermiculite) and avoid aqueous runoff .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between 4-(trifluoromethoxy)phenol and chloromethylfuran intermediates?

  • Methodological Answer :

  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution in biphasic systems.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally) while maintaining yields >80%.
  • Alternative Pathways : Explore Suzuki-Miyaura coupling using boronic acid derivatives (e.g., 4-(trifluoromethoxy)phenylboronic acid) and furan halides, though this requires Pd catalysts (e.g., Pd(PPh₃)₄) and may introduce cost complexities .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Assessment : Re-evaluate compound purity via elemental analysis or LC-MS to rule out impurities (e.g., residual solvents) as confounding factors.
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known COX-2 inhibitors for anti-inflammatory assays).
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ determinations across multiple replicates to identify outliers and validate statistical significance (p < 0.05) .

Q. How does the trifluoromethoxy group influence reactivity in derivatization reactions?

  • Methodological Answer :

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the adjacent phenoxy ring. This deactivates electrophilic substitution but enhances stability toward oxidation.
  • Derivatization Examples :
  • Esterification : React with SOCl₂ to form acyl chlorides, enabling ester synthesis with alcohols.
  • Amide Formation : Use coupling agents (EDC/HOBt) to link the carboxylic acid to amines, yielding bioactive analogs.
  • Challenges : Steric hindrance from the trifluoromethoxy group may limit access to reactive sites, necessitating bulky catalysts (e.g., DMAP) for acylation .

Properties

IUPAC Name

5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O5/c14-13(15,16)21-9-3-1-8(2-4-9)19-7-10-5-6-11(20-10)12(17)18/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSHLIUHCYQCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid

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